1-Methyl-6-(2-(4-quinolinyl)vinyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-Methyl-6-(2-(4-quinolinyl)vinyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-(2-(4-quinolinyl)vinyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the condensation of 4-quinolinecarboxaldehyde with 1-methyl-1,2,3,4-tetrahydroquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6-(2-(4-quinolinyl)vinyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
1-Methyl-6-(2-(4-quinolinyl)vinyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-6-(2-(4-quinolinyl)vinyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
4-Hydroxyquinoline: Known for its antimicrobial properties.
2-Methylquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
1-Methyl-6-(2-(4-quinolinyl)vinyl)-1,2,3,4-tetrahydroquinoline is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its diverse research applications make it a valuable compound in scientific research.
Biological Activity
1-Methyl-6-(2-(4-quinolinyl)vinyl)-1,2,3,4-tetrahydroquinoline (CAS Number: 36281-13-7) is a compound with significant biological activity, particularly in the fields of cancer research and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C18H16N2 |
Molecular Weight | 260.33 g/mol |
Density | 1.186 g/cm³ |
Boiling Point | 461.7 °C |
Flash Point | 233.1 °C |
LogP | 4.52 |
Research indicates that the biological activity of this compound may be linked to its ability to interact with various cellular pathways:
- Anticancer Activity : Quinoline derivatives are known for their anticancer properties. Studies have shown that compounds similar to this compound can inhibit tumor cell growth by inducing apoptosis and cell cycle arrest in cancer cells. For instance, derivatives have been evaluated for their effects on human cancer cell lines, demonstrating significant antiproliferative activity .
- Inhibition of Enzymes : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation. In particular, studies have highlighted the inhibition of cyclooxygenase (COX) enzymes and sirtuins as potential mechanisms through which these compounds exert their effects .
Case Studies
Several studies have investigated the biological activity of quinoline derivatives:
- Antiproliferative Studies : A study evaluated the antiproliferative effects of various quinoline derivatives on four human cancer cell lines. Results indicated that certain analogues exhibited IC50 values as low as 0.4 nM, showcasing their potency against cancer cells .
- Mechanistic Insights : Research into the structure-activity relationship (SAR) of related compounds revealed that modifications to the quinoline structure could enhance biological activity. For instance, specific substitutions were found to improve binding affinity to target proteins involved in tumor growth regulation .
- In Vivo Studies : In vivo experiments using xenograft models demonstrated that certain quinoline derivatives significantly delayed tumor growth without causing noticeable side effects, indicating their potential for therapeutic use in oncology .
Biological Activity Summary
The biological activities associated with this compound can be summarized as follows:
Activity Type | Description |
---|---|
Anticancer | Induces apoptosis and inhibits tumor growth |
Enzyme Inhibition | Inhibits COX enzymes and sirtuins |
Antioxidant | Potential activity against oxidative stress |
Properties
CAS No. |
1586-53-4 |
---|---|
Molecular Formula |
C21H20N2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-[(E)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethenyl]quinoline |
InChI |
InChI=1S/C21H20N2/c1-23-14-4-5-18-15-16(9-11-21(18)23)8-10-17-12-13-22-20-7-3-2-6-19(17)20/h2-3,6-13,15H,4-5,14H2,1H3/b10-8+ |
InChI Key |
IUOSGMBZMKHNBN-CSKARUKUSA-N |
Isomeric SMILES |
CN1CCCC2=C1C=CC(=C2)/C=C/C3=CC=NC4=CC=CC=C34 |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C=CC3=CC=NC4=CC=CC=C34 |
Origin of Product |
United States |
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